molecular formula C10H22O2Si B14377039 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one CAS No. 88264-38-4

4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one

Cat. No.: B14377039
CAS No.: 88264-38-4
M. Wt: 202.37 g/mol
InChI Key: GTVJLKSBTPMQLR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a pentan-2-one backbone. This compound is notable for its chemical stability and utility in various synthetic applications, particularly in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one typically involves the reaction of 4,4-dimethylpentan-2-one with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to facilitate the formation of the trimethylsilyl ether. The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for sensitive functional groups.

    Biology: The compound can be utilized in the modification of biomolecules for analytical purposes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The trimethylsilyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(trimethylsiloxy)silane: Another compound with multiple trimethylsilyl groups, used in similar applications.

    2,2,4,4-Tetramethyl-3-pentanone: A structurally related ketone with different reactivity and applications.

Uniqueness

4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one is unique due to its specific combination of a trimethylsilyl group and a pentan-2-one backbone, providing a balance of stability and reactivity that is valuable in various synthetic processes.

Properties

CAS No.

88264-38-4

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

4,4-dimethyl-3-trimethylsilyloxypentan-2-one

InChI

InChI=1S/C10H22O2Si/c1-8(11)9(10(2,3)4)12-13(5,6)7/h9H,1-7H3

InChI Key

GTVJLKSBTPMQLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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